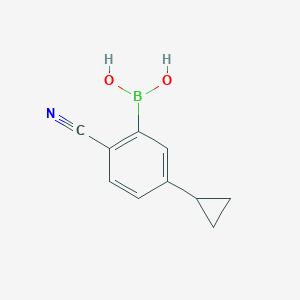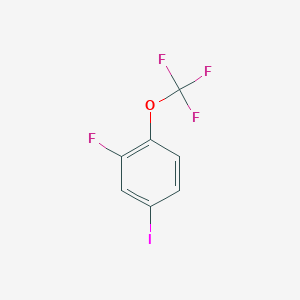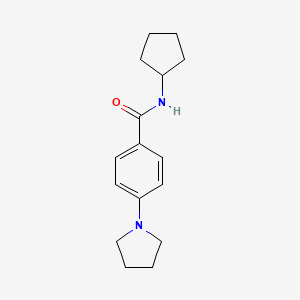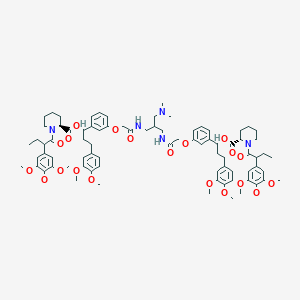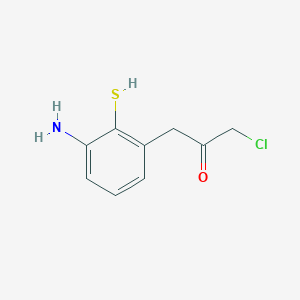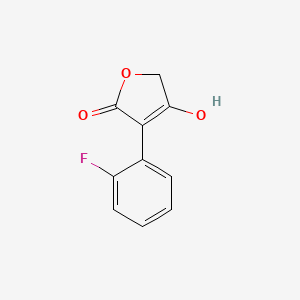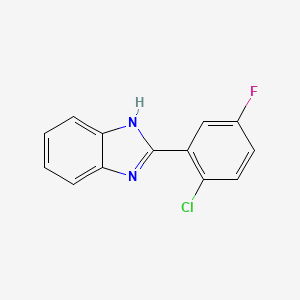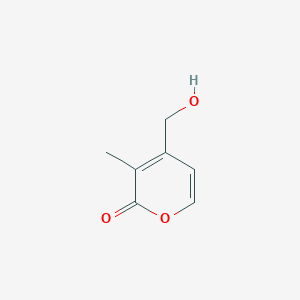
4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of 3-methyl-2H-pyran-2-one with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methyl-2H-pyran-2-one and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at room temperature.
Procedure: The formaldehyde is added dropwise to a solution of 3-methyl-2H-pyran-2-one in a suitable solvent, such as ethanol. The mixture is stirred for several hours until the reaction is complete.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same starting materials and reaction conditions as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3-methyl-2H-pyran-2-one.
Reduction: 4-(Hydroxymethyl)-3-methyl-2H-pyran-2-ol.
Substitution: Products vary based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and alter cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-(Hydroxymethyl)-3-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:
Hydroxymethylfurfural: Both compounds contain a hydroxymethyl group, but hydroxymethylfurfural has a furan ring instead of a pyranone ring.
5-(Hydroxymethyl)-2-furaldehyde: Similar in structure but contains an aldehyde group instead of a ketone group.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
101392-86-3 |
|---|---|
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-3-methylpyran-2-one |
InChI |
InChI=1S/C7H8O3/c1-5-6(4-8)2-3-10-7(5)9/h2-3,8H,4H2,1H3 |
InChI-Schlüssel |
FTFGBMVVUAFIHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=COC1=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


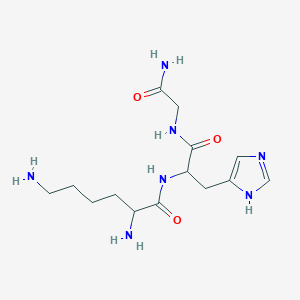
![(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069229.png)
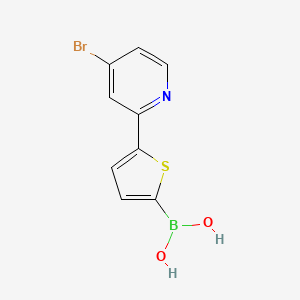
![(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one](/img/structure/B14069250.png)
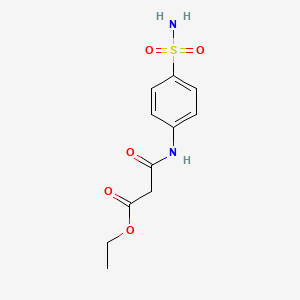
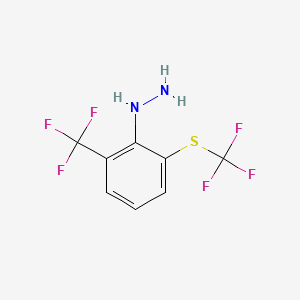
![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)
